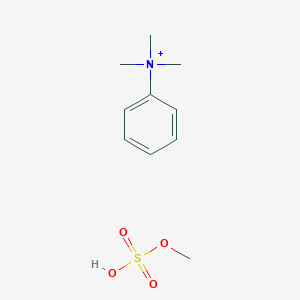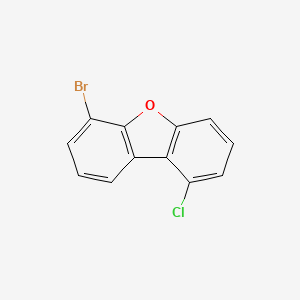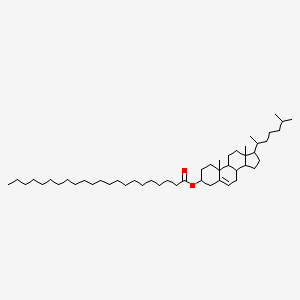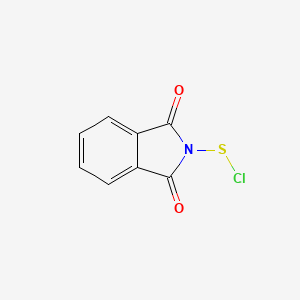
2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl hypochlorothioite is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the hypochlorothioite group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl hypochlorothioite typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in the presence of a catalyst such as SiO2-tpy-Nb, with IPA:H2O as the solvent at reflux conditions . The reaction conditions are optimized to achieve moderate to excellent yields.
Industrial Production Methods
Industrial production methods for 1,3-dioxoisoindolin-2-yl hypochlorothioite often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production practices .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl hypochlorothioite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl hypochlorothioite has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-dioxoisoindolin-2-yl hypochlorothioite involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3-Dioxoisoindolin-2-yl hypochlorothioite can be compared with other similar compounds, such as:
Phthalimide: A widely studied isoindoline derivative with applications in pharmaceuticals and agrochemicals.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
N-Substituted imides: These compounds have diverse biological activities and are used in medicinal chemistry.
The uniqueness of 1,3-dioxoisoindolin-2-yl hypochlorothioite lies in its hypochlorothioite group, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives .
Propiedades
Número CAS |
54974-07-1 |
|---|---|
Fórmula molecular |
C8H4ClNO2S |
Peso molecular |
213.64 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) thiohypochlorite |
InChI |
InChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
Clave InChI |
AQKMFIZDSMHXQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
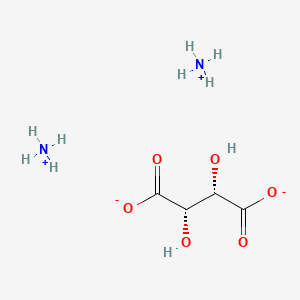
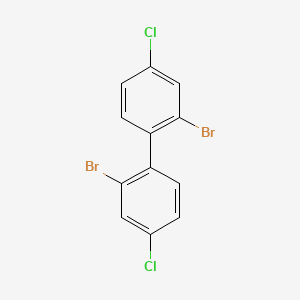
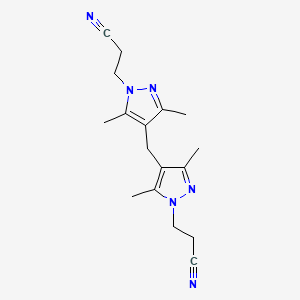
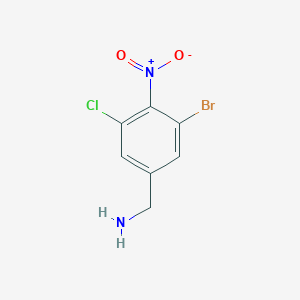
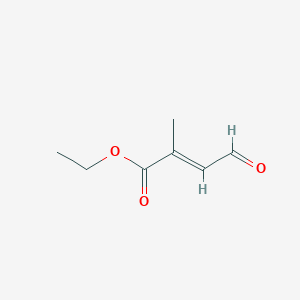
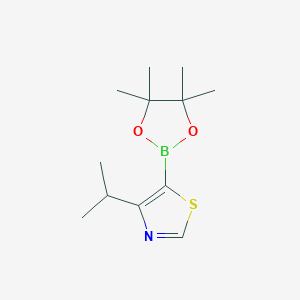
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
